Benzamide, 4-chloro-N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]-
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Overview
Description
Benzamide, 4-chloro-N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]- is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a 4-chloro group and a 1,2,4-triazole ring linked to a pyridine moiety
Preparation Methods
The synthesis of Benzamide, 4-chloro-N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]- typically involves multiple steps. One common synthetic route includes:
Esterification: The starting material undergoes esterification to form an ester intermediate.
Cyanation: The ester is then converted to a nitrile through cyanation.
Cyclization: The nitrile undergoes cyclization to form the 1,2,4-triazole ring.
Aminolysis: Finally, the triazole intermediate is subjected to aminolysis to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
Benzamide, 4-chloro-N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]- can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.
Cyclization: The triazole ring can be further modified through cyclization reactions with other reagents.
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzamide, 4-chloro-N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Agrochemicals: The compound is explored for its pesticidal and fungicidal properties, showing activity against various pests and fungi.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Industrial Applications: The compound can serve as an intermediate in the synthesis of more complex molecules used in various industries.
Mechanism of Action
The mechanism of action of Benzamide, 4-chloro-N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with enzymes or receptors, leading to inhibition or modulation of their activity. For example, it may inhibit enzymes involved in metabolic pathways or bind to receptors to alter cellular signaling .
Comparison with Similar Compounds
Benzamide, 4-chloro-N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]- can be compared with other similar compounds, such as:
Flufenacet: A commercial herbicide with a benzamide structure.
Flubendiamide: An insecticide with a benzamide core.
These compounds share structural similarities but differ in their specific substituents and biological activities. Benzamide, 4-chloro-N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]- is unique due to its specific triazole and pyridine substitutions, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H10ClN5O |
---|---|
Molecular Weight |
299.71 g/mol |
IUPAC Name |
4-chloro-N-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)benzamide |
InChI |
InChI=1S/C14H10ClN5O/c15-11-3-1-10(2-4-11)13(21)18-14-17-12(19-20-14)9-5-7-16-8-6-9/h1-8H,(H2,17,18,19,20,21) |
InChI Key |
DUAOPYOSTNISLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NNC(=N2)C3=CC=NC=C3)Cl |
Origin of Product |
United States |
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